Cas no 1804039-79-9 (1-(3-Amino-2-bromophenyl)propan-1-one)

1-(3-Amino-2-bromophenyl)propan-1-one is a brominated aromatic ketone derivative featuring both an amino and a carbonyl functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the amino group enhances reactivity for further functionalization, while the bromine substituent offers a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its well-defined structure and high purity make it suitable for precise synthetic applications. The compound’s stability under standard conditions ensures reliable handling and storage, supporting its use in research and industrial processes requiring controlled reactivity.
1-(3-Amino-2-bromophenyl)propan-1-one structure
1804039-79-9 structure
Product Name:1-(3-Amino-2-bromophenyl)propan-1-one
CAS No:1804039-79-9
MF:C9H10BrNO
MW:228.08580160141
CID:4972699
Update Time:2025-10-30

1-(3-Amino-2-bromophenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Amino-2-bromophenyl)propan-1-one
    • Inchi: 1S/C9H10BrNO/c1-2-8(12)6-4-3-5-7(11)9(6)10/h3-5H,2,11H2,1H3
    • InChI Key: CMQMNXGOAZCWJA-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=CC=1C(CC)=O)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 172
  • XLogP3: 2.1
  • Topological Polar Surface Area: 43.1

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 1-(3-Amino-2-bromophenyl)propan-1-one

Introduction to 1-(3-Amino-2-bromophenyl)propan-1-one (CAS No. 1804039-79-9)

1-(3-Amino-2-bromophenyl)propan-1-one, identified by its Chemical Abstracts Service (CAS) number 1804039-79-9, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a brominated aromatic ring connected to an amino-substituted propionone backbone, has garnered attention due to its versatile structural features and potential applications in medicinal chemistry. The presence of both bromine and amino functional groups makes it a valuable intermediate for further derivatization, enabling the exploration of diverse chemical libraries for drug discovery.

The compound's structure, characterized by a 3-amino-2-bromophenyl moiety linked to a propan-1-one group, positions it as a key building block in the synthesis of more complex molecules. The bromine atom, in particular, serves as a reactive handle for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems prevalent in many bioactive scaffolds. Meanwhile, the amino group offers opportunities for further functionalization via reductive amination, amide bond formation, or urea derivative synthesis.

In recent years, the demand for novel heterocyclic compounds with pharmacological potential has driven extensive research into derivatives of 1-(3-amino-2-bromophenyl)propan-1-one. Studies have demonstrated its utility in generating substituted benzimidazoles, benzothiazoles, and other nitrogen-containing heterocycles known for their biological activities. For instance, researchers have leveraged this precursor to develop inhibitors targeting enzyme families such as kinases and proteases, which are implicated in various diseases including cancer and inflammatory disorders.

The pharmaceutical industry has shown particular interest in exploring the 3-amino-2-bromophenyl scaffold due to its ability to modulate receptor binding affinities and metabolic stability. Computational modeling studies have suggested that structural modifications around this core can enhance drug-like properties such as solubility, permeability, and selectivity. This has spurred efforts to optimize synthetic routes for 1-(3-amino-2-bromophenyl)propan-1-one, aiming to improve yields and reduce costs while maintaining high purity standards suitable for preclinical testing.

One notable application of this compound lies in the development of antimicrobial agents. The combination of bromine and amino functionalities allows for the facile introduction of positive charges or hydrophilic groups, which can improve membrane penetration and binding efficacy against bacterial and fungal pathogens. Preliminary experiments have shown promising results when incorporating derivatives of 1-(3-amino-2-bromophenyl)propan-1-one into novel antimicrobial cocktails designed to combat resistant strains.

From a synthetic chemistry perspective, 1-(3-amino-2-bromophenyl)propan-1-one exemplifies the importance of strategic functional group placement in designing versatile intermediates. Its reactivity profile supports multiple synthetic pathways, enabling chemists to access structurally diverse libraries with minimal modifications. This adaptability is particularly valuable in high-throughput screening programs where rapid access to modified analogs is critical for identifying lead compounds.

The growing interest in green chemistry principles has also influenced the synthesis of 1804039-79-9, with researchers exploring catalytic methods that minimize waste and energy consumption. Transition-metal-catalyzed reactions remain a cornerstone of modern organic synthesis, offering efficient routes to complex molecules while adhering to environmental regulations. The use of palladium or copper catalysts in cross-coupling reactions involving this precursor exemplifies such sustainable approaches.

In conclusion, 1-(3-Amino-2-bromophenyl)propan-1-one (CAS No. 1804039-79-9) represents a compelling example of how structural complexity can be leveraged for therapeutic innovation. Its unique combination of reactive sites continues to inspire new synthetic strategies and pharmacological investigations across academic and industrial settings alike. As research progresses, 3-amino-2-bromophenyl derivatives are likely to remain at the forefront of medicinal chemistry efforts aimed at addressing unmet medical needs through innovative molecular design.

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